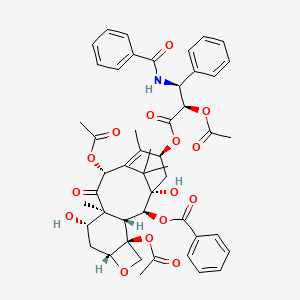

1-(β-羧乙基)-3,3-二甲基-6'-硝基螺(吲哚啉-2,2'-2H-苯并吡喃)

描述

Synthesis Analysis

The synthesis of 1-(beta-Carboxyethyl)-3,3-dimethyl-6'-nitrospiro(indoline-2,2'-2H-benzopyran) has been explored through various methods, including acylation processes. For instance, the acylation of 1-(?-hydroxyethyl)-3,3-dimethyl-6?-nitrospiro(indoline-2,2?[2H-1]benzopyran) was studied, revealing insights into its synthesis and yielding improved methods for obtaining this compound with increased product efficiency (Arsenov et al., 1975).

Molecular Structure Analysis

X-ray diffraction structural analysis has been employed to establish the molecular structure of similar photochromic spiropyran compounds. This method has elucidated the complex hybrid structure of these compounds, highlighting their stability and the formation of strong molecular chains through Van der Waals interactions and hydrogen bonds (Aldoshin et al., 1988).

Chemical Reactions and Properties

1-(beta-Carboxyethyl)-3,3-dimethyl-6'-nitrospiro(indoline-2,2'-2H-benzopyran) exhibits notable photochromic behavior, where it can transition between colorless and colored forms upon exposure to light. This reverse photochromism, particularly in polar solvents, is a key chemical property that has been extensively studied. The compound's ability to revert to its colored form thermally after irradiation ceases is a fascinating aspect of its chemical reactivity (Shimizu et al., 1969).

Physical Properties Analysis

The rates of thermal isomerization of similar compounds from their spiro to merocyanine forms have been measured, offering insights into the physical properties of 1-(beta-Carboxyethyl)-3,3-dimethyl-6'-nitrospiro(indoline-2,2'-2H-benzopyran). These studies help understand the equilibrium constants between isomers and the activation volumes, which are crucial for understanding the photochromic mechanism and the stability of its isomers (Nishimura et al., 1989).

Chemical Properties Analysis

The photochromic reactions of spiropyran compounds, including their time-resolved resonance Raman and absorption studies, provide valuable information on the transient species involved and the mechanism of photochromism. These studies highlight the cleavage of the spiro C-O bond upon irradiation, a critical aspect of the chemical properties of 1-(beta-Carboxyethyl)-3,3-dimethyl-6'-nitrospiro(indoline-2,2'-2H-benzopyran) (Yuzawa et al., 1995).

科学研究应用

水-二恶烷溶液中的光致变色行为

1-(β-羧乙基)-3,3-二甲基-6'-硝基螺(吲哚啉-2,2'-2H-苯并吡喃)表现出独特的光致变色特性,会随光照而变色。南波和铃木 (1975) 的一项研究表明,它在二恶烷中表现出正常的光致变色,而在溶液中加入水时则表现出逆光致变色。这意味着在光响应材料和传感技术中具有潜在应用 (南波和铃木,1975)。

识别碱性氨基酸

刘等人 (2007) 报道了该化合物在水中与碱性氨基酸 (BAA) 存在时异构为其开环形式花菁,表明其在 BAA 原位识别中具有潜在应用。这一发现为其在生化传感和诊断中的应用开辟了途径 (刘等人,2007)。

合成改进和异构形式

阿尔森诺夫等人 (1975) 探索了该化合物的衍生物合成,改进了提高产率的方法。他们还研究了其在不同溶剂中的异构形式,有助于更好地理解其化学行为,这对于它在合成化学中的应用至关重要 (阿尔森诺夫等人,1975)。

膜中的光电响应

田中和米泽 (1996) 将该化合物的衍生物掺入脂质膜中,观察到在紫外和可见光下有光电响应。这表明其在开发光响应生物膜或仿生系统方面具有潜力 (田中和米泽,1996)。

光致变色分子识别

滨田等人 (1996) 研究了用该化合物修饰的 β-环糊精的光致变色行为和客体结合特性。这项研究指出了在分子识别和智能材料设计中的应用 (滨田等人,1996)。

光稳定的螺吡喃衍生物

KarubeIsao 等人 (1983) 对该化合物进行了改性以提高其光稳定性,增强了其在需要长期光响应活性的应用中的潜力,例如酶活性的光控 (KarubeIsao 等人,1983)。

热异构化

西村等人 (1989) 测量了该化合物在各种溶剂中的热异构化速率,提供了对其稳定性和反应性的见解,这对它在热传感和智能材料中的应用很重要 (西村等人,1989)。

膜中盐渗透控制

清水和吉川 (1983) 证明了该化合物在膜中控制盐渗透速率的用途,表明其在选择性过滤和膜技术中具有潜力 (清水和吉川,1983)。

作用机制

Target of Action

It’s known that spiro[indoline-2,2’-2h-benzopyran] derivatives have been widely used in optical information storage technology, optical recording material, and other fields .

Mode of Action

The compound interacts with its targets through a condensation reaction between the aldehyde group in spiro[2H-benzopyran-2,2’-indoline] and the ethylene diamine in β-cyclodextrins . This interaction results in significant fluorescent characteristics .

Biochemical Pathways

It’s known that spiro[indoline-2,2’-2h-benzopyran] derivatives can induce structural isomerization of spiropyran .

Pharmacokinetics

The compound’s structure was characterized by elemental analysis, nmr, and ir spectroscopy .

Result of Action

The compound shows the capacity of dual molecular recognition of a drug, ribavirin . This suggests that the compound could potentially be used for biomolecular recognition as well as drug analyses and detection .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the UV–Vis and fluorescence spectroscopy of the compound were investigated in different solvents .

未来方向

属性

IUPAC Name |

3-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5/c1-20(2)16-5-3-4-6-17(16)22(12-10-19(24)25)21(20)11-9-14-13-15(23(26)27)7-8-18(14)28-21/h3-9,11,13H,10,12H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCGTEBQHSVRDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30971153 | |

| Record name | 3-(3',3'-Dimethyl-6-nitrospiro[1-benzopyran-2,2'-indol]-1'(3'H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30971153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(beta-Carboxyethyl)-3,3-dimethyl-6'-nitrospiro(indoline-2,2'-2H-benzopyran) | |

CAS RN |

55779-26-5 | |

| Record name | 1-(Beta-carboxyethyl)-3,3-dimethyl-6'-nitrospiro(indoline- 2,2'-2H-benzopyran) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055779265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3',3'-Dimethyl-6-nitrospiro[1-benzopyran-2,2'-indol]-1'(3'H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30971153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the photochromic behavior of 1-(beta-Carboxyethyl)-3,3-dimethyl-6′-nitrospiro(indoline-2,2′-2H-benzopyran) observed in this study?

A1: The research demonstrates that 1-(beta-Carboxyethyl)-3,3-dimethyl-6′-nitrospiro(indoline-2,2′-2H-benzopyran) exhibits both normal and reverse photochromism in a water-dioxane solvent system []. This means that the compound can switch between two different colored forms upon exposure to specific wavelengths of light, with the dominant form depending on the water content in the solvent. This dual photochromic behavior makes the compound particularly interesting for potential applications in areas like photochromic lenses or molecular switches.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 7-[(1S,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]-7-oxoheptanoate](/img/structure/B1213295.png)

![(9S,12S,15S)-9-Amino-12-(2-amino-2-oxoethyl)-4-hydroxy-10,13-dioxo-2-oxa-11,14-diazatricyclo[15.2.2.13,7]docosa-1(19),3,5,7(22),17,20-hexaene-15-carboxylic acid](/img/structure/B1213298.png)

![2-Naphthalenecarboxamide, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-](/img/structure/B1213301.png)

![4,6-Dihydroxy-6,9-dimethyl-3-methylidene-3a,4,5,6,6a,7,9a,9b-octahydroazuleno[4,5-b]furan-2(3h)-one](/img/structure/B1213307.png)